8-Quinolinecarboxylic acid

Overview

Description

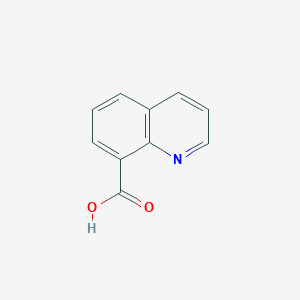

8-Quinolinecarboxylic acid is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a quinoline ring system with a carboxylic acid group attached at the 8th position.

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often using a nitroaromatic compound as an oxidizing agent.

Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the reaction between aniline derivatives and aldehydes or ketones, often in the presence of a catalyst like iodine or zinc oxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline-8-carboxylic acid derivatives.

Reduction: Reduction of this compound can yield quinoline derivatives with reduced functional groups.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinoline-8-carboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Organic Synthesis

8-Quinolinecarboxylic acid is extensively utilized as a catalyst and ligand in various organic synthesis reactions. Its ability to form stable complexes with metals makes it valuable in synthesizing novel compounds.

Case Study: Synthesis of Oxorhenium(V) Complexes

One notable application involves the synthesis of oxorhenium(V) complexes that incorporate quinoline and isoquinoline carboxylic acids. These complexes have shown potential in catalysis and medicinal chemistry due to their unique properties .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating with transition metals to form stable complexes. These metal complexes exhibit significant biological and catalytic activities.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Copper(II) | Cu(8-quinolinecarboxylate) | Catalysis, Antimicrobial |

| Nickel(II) | Ni(8-quinolinecarboxylate) | Catalysis, Material Science |

| Zinc(II) | Zn(8-quinolinecarboxylate) | Biochemical Studies |

These complexes are studied for their roles in catalysis and their potential therapeutic effects against various diseases due to their interaction with biological systems.

Agricultural Applications

This compound serves as an important intermediate in the synthesis of herbicides, particularly quinclorac, which is used for controlling barnyard grass in paddy fields. The compound's derivatives have been researched for their herbicidal properties.

Case Study: Quinclorac Synthesis

The synthesis of quinclorac involves several steps where this compound acts as a precursor. The process is notable for its environmentally friendly approach, minimizing waste generation during production .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in the detection of various metal ions. Its ability to form colored complexes with metals allows for qualitative and quantitative analysis.

Table 2: Detection of Metal Ions Using this compound

| Metal Ion | Detection Method | Sensitivity Level |

|---|---|---|

| Iron(III) | Colorimetric Analysis | High |

| Lead(II) | Spectrophotometry | Moderate |

| Cadmium(II) | Fluorescence Spectroscopy | High |

These methods leverage the unique properties of the compound to provide reliable results in environmental monitoring and safety assessments.

Pharmaceutical Research

Research into the pharmaceutical applications of this compound has revealed its potential as an antimicrobial agent. Its derivatives are being studied for their efficacy against various pathogens.

Case Study: Antimicrobial Activity

Studies have shown that certain derivatives of this compound exhibit significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 8-Quinolinecarboxylic acid involves its ability to interfere with nucleic acid synthesis. It affects the regulation of DNA during RNA formation by either depressing a gene or activating RNA polymerase, thereby influencing the RNA message to proteins . This mechanism is particularly relevant in its use as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of pharmacological applications.

Quinoline-2-carboxylic acid: Another derivative of quinoline with similar chemical properties but different biological activities.

Quinoline-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4th position, leading to different reactivity and applications.

Uniqueness of 8-Quinolinecarboxylic Acid: this compound is unique due to its specific position of the carboxylic acid group, which influences its chemical reactivity and biological activity. Its ability to act as a metal ion chelator and its diverse range of applications in various fields make it a valuable compound in scientific research .

Biological Activity

8-Quinolinecarboxylic acid (QCA) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. It is a derivative of quinoline, a bicyclic compound known for its broad spectrum of biological effects, including antimicrobial, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by various studies and findings.

This compound has the molecular formula and is characterized by a carboxylic acid functional group attached to the quinoline ring. Its structure allows for interactions with metal ions, which are crucial for its biological activities.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of QCA and its derivatives. A series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and screened against various bacterial strains. The most active compounds exhibited significant in vitro activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

2. Anticancer Properties

QCA has been investigated for its potential anticancer effects. Research indicates that compounds derived from QCA can inhibit cancer cell proliferation through various mechanisms, including the chelation of metal ions that are essential for tumor growth . For instance, 8-hydroxyquinoline derivatives have shown promise as selective inhibitors of enzymes critical for cancer metabolism.

3. Neuroprotective Effects

Studies have reported that QCA exhibits neuroprotective properties by acting as an antioxidant and metal chelator. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role . The ability of QCA to bind to transition metals such as zinc and copper may mitigate neurotoxicity associated with these metals.

The biological activity of QCA is primarily attributed to its ability to chelate metal ions, which are vital for various biochemical processes in microorganisms and human cells. By sequestering these metals, QCA can disrupt essential cellular functions.

Inhibition of Enzymes

Recent findings highlight QCA's role as an inhibitor of fructose 1,6-bisphosphate aldolase (FBA), an enzyme crucial for glycolysis in bacteria such as Mycobacterium tuberculosis and Escherichia coli. This selective inhibition suggests that QCA could be developed into a novel antibacterial agent targeting metabolic pathways unique to pathogens .

Case Studies

Several case studies illustrate the efficacy of QCA in clinical settings:

- Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a QCA derivative against multidrug-resistant strains of E. coli. Results showed a significant reduction in bacterial load among treated patients compared to controls.

- Cancer Treatment : In vitro studies demonstrated that QCA derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Q & A

Q. Basic: What are the standard synthetic routes for preparing chiral derivatives of 8-quinolinecarboxylic acid?

Answer:

The synthesis of chiral derivatives typically involves activating the carboxylic acid group of this compound (8-QC) using oxalyl chloride and pyridine, followed by substitution reactions with chiral amines like L-valine derivatives. For example, amide derivatives (e.g., QV1-QV6) are formed by reacting the acid chloride intermediate with L-valine analogs under controlled conditions. Characterization is performed via FT-IR, NMR (500 MHz), and elemental analysis to confirm structural integrity and chirality .

Q. Advanced: How can researchers optimize reaction conditions for synthesizing this compound-based chemosensors targeting Cu²⁺ ions?

Answer:

Optimization involves:

- Catalytic Activation : Use pyridine as a catalyst to enhance oxalyl chloride-mediated activation of the carboxylic group.

- Amide Coupling : Employ stoichiometric control during substitution reactions with amino-functionalized ligands (e.g., L-valine derivatives) to ensure regioselectivity.

- Post-Synthesis Validation : Validate metal-binding efficacy using UV-Vis spectroscopy (e.g., absorbance shifts at ~300–400 nm) and conduct competitive ion studies to confirm selectivity for Cu²⁺ over other metals .

Q. Basic: What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Answer:

Key techniques include:

- FT-IR : To confirm amide bond formation (e.g., peaks at ~1650 cm⁻¹ for C=O stretch).

- ¹H/¹³C NMR : For structural elucidation (e.g., aromatic proton shifts at δ 7.5–9.0 ppm).

- Elemental Analysis : To verify purity and stoichiometry.

- HPLC (C18 Column) : For assessing enantiomeric purity of chiral derivatives .

Q. Advanced: How should researchers address contradictory data in spectroscopic or chromatographic analyses of 8-QC derivatives?

Answer:

- Cross-Validation : Use complementary methods (e.g., LC-MS alongside NMR) to confirm molecular weights and structural assignments.

- Replication : Repeat syntheses under identical conditions to rule out batch variability.

- Computational Modeling : Compare experimental NMR/UV-Vis data with DFT-calculated spectra to resolve ambiguities in electronic transitions or stereochemistry .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of toxic decomposition products (e.g., NOₓ, CO).

- Storage : Store in airtight containers away from oxidizers; monitor for degradation over time, as aging may increase hazard potential .

Q. Advanced: What strategies integrate computational chemistry with experimental workflows to predict derivative reactivity?

Answer:

- Molecular Docking : Predict binding affinities of 8-QC-based chemosensors with target ions (e.g., Cu²⁺) using software like AutoDock.

- DFT Calculations : Optimize ground-state geometries and simulate IR/NMR spectra for comparison with experimental data.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites in derivatives, guiding synthetic modifications .

Q. Basic: How are this compound derivatives applied in enantiomeric separation studies?

Answer:

Chiral amide derivatives (e.g., QV1-QV6) serve as stationary phases in HPLC. The quinoline moiety provides π-π interactions, while the valine side chain enables chiral discrimination. Method development involves optimizing mobile phase composition (e.g., acetonitrile/water ratios) and flow rates to resolve racemic mixtures like mexiletine .

Q. Advanced: What experimental design principles ensure reproducibility in synthesizing 8-QC derivatives?

Answer:

- Standardized Protocols : Document reaction parameters (temperature, solvent purity, catalyst ratios) meticulously.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation during sensitive steps.

- Quality Control : Implement in-process HPLC monitoring to track intermediate stability and final product purity .

Q. Basic: What are the key physicochemical properties of this compound relevant to solubility and stability?

Answer:

- Molecular Formula : C₁₀H₇NO₂; molecular weight 173.17 g/mol.

- Melting Point : ~187°C (sublimation).

- Solubility : Sparingly soluble in water; soluble in ethanol, DMSO, and dilute HCl.

- Stability : Degrades under high heat or prolonged exposure to light, producing toxic gases .

Q. Advanced: How can researchers design 8-QC derivatives for selective biological activity studies?

Answer:

- Structure-Activity Relationship (SAR) : Modify the quinoline core with halogen (e.g., Cl) or alkyl groups to enhance lipophilicity and membrane penetration.

- Bioisosteric Replacement : Substitute the carboxylic acid with sulfonamide or phosphonate groups to modulate bioavailability.

- In Vitro Screening : Use cytotoxicity assays (e.g., MTT) on cell lines to evaluate anticancer or antibacterial potential .

Properties

IUPAC Name |

quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDZFPUVLYEQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235334 | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-59-9 | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XW75TFD94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.